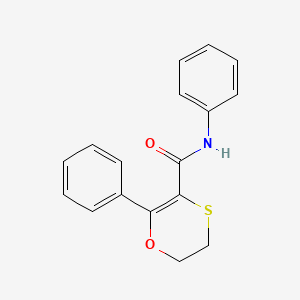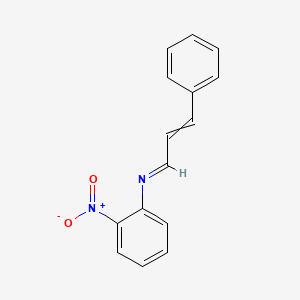![molecular formula C10H19O5P B14575313 Ethyl 3-[(diethoxyphosphanyl)oxy]but-2-enoate CAS No. 61211-65-2](/img/structure/B14575313.png)
Ethyl 3-[(diethoxyphosphanyl)oxy]but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[(diethoxyphosphanyl)oxy]but-2-enoate is an organic compound with the molecular formula C10H19O6P. It is characterized by the presence of an ester group and a phosphite group, making it a versatile compound in organic synthesis and various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(diethoxyphosphanyl)oxy]but-2-enoate typically involves the reaction of ethyl acetoacetate with diethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(diethoxyphosphanyl)oxy]but-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonate esters, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-[(diethoxyphosphanyl)oxy]but-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Ethyl 3-[(diethoxyphosphanyl)oxy]but-2-enoate involves its interaction with various molecular targets. The ester and phosphite groups allow it to participate in nucleophilic and electrophilic reactions, facilitating the formation of new chemical bonds. The compound can act as a ligand, coordinating with metal ions and influencing their reactivity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-[(diethoxyphosphanyl)oxy]-4,4,4-trifluorobut-2-enoate: Contains a trifluoromethyl group, making it more electronegative and reactive.
Ethyl 3-ethoxybut-2-enoate: Lacks the phosphite group, making it less versatile in certain reactions.
Uniqueness
Ethyl 3-[(diethoxyphosphanyl)oxy]but-2-enoate is unique due to the presence of both ester and phosphite groups, which provide a combination of reactivity and stability. This makes it a valuable compound in various chemical syntheses and industrial applications .
Properties
CAS No. |
61211-65-2 |
|---|---|
Molecular Formula |
C10H19O5P |
Molecular Weight |
250.23 g/mol |
IUPAC Name |
ethyl 3-diethoxyphosphanyloxybut-2-enoate |
InChI |
InChI=1S/C10H19O5P/c1-5-12-10(11)8-9(4)15-16(13-6-2)14-7-3/h8H,5-7H2,1-4H3 |
InChI Key |
BHTAYVXCJAYCKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)OP(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-3-[2-(2-oxo-2H-indol-3-yl)hydrazinyl]benzoic acid](/img/structure/B14575232.png)
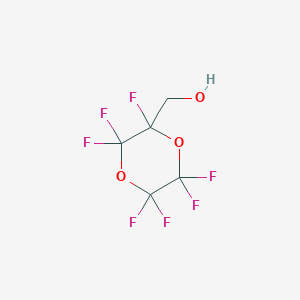
![2-[(3-Iodophenyl)methylidene]-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14575238.png)
![Phenol, 3,5-dimethyl-2-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14575256.png)
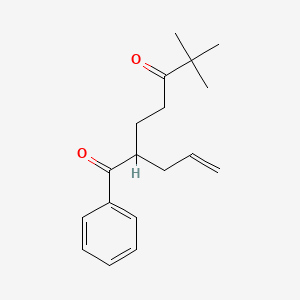
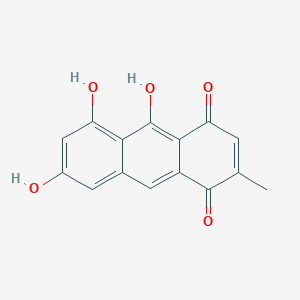
![1,1'-[(3-Nitrophenyl)methylene]dipiperidine](/img/structure/B14575279.png)
![6-(Methylsulfanyl)-7-phenoxy-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14575280.png)
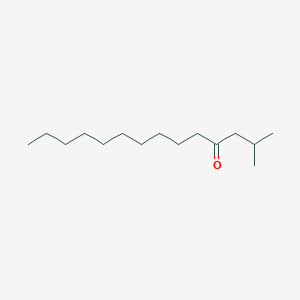
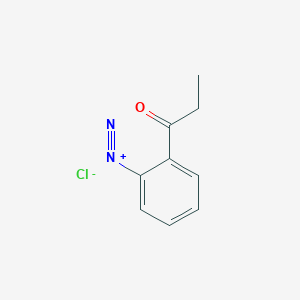
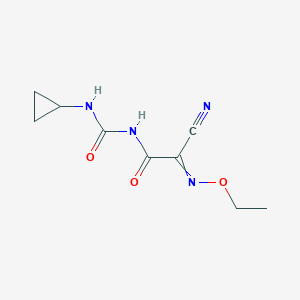
![[(2R,4R)-4-(Propan-2-yl)oxetan-2-yl]methanol](/img/structure/B14575310.png)
